2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile
Description
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Properties
IUPAC Name |
2-[2-(2-fluoroethyl)-5-thiophen-2-ylpyrazol-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3S/c12-4-6-15-9(3-5-13)8-10(14-15)11-2-1-7-16-11/h1-2,7-8H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGVJOMXFLMXCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)CC#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile (CAS No. 2098088-68-5) is a synthetic organic molecule characterized by its unique structural features, which include a pyrazole ring, a thiophene moiety, and a fluoroethyl substituent. Its molecular formula is with a molecular weight of approximately 235.28 g/mol. This compound has been the subject of various studies aimed at elucidating its biological activities and potential therapeutic applications.
The biological activity of 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluoroethyl group enhances the compound's lipophilicity and stability, which may facilitate better interaction with biological targets compared to its analogs.
Biological Activities
Antimicrobial Activity : Recent studies have highlighted the potential antimicrobial properties of pyrazole derivatives, including this compound. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. For instance, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .
Anticancer Properties : The compound's structure suggests potential anticancer activity. Pyrazole derivatives are known to exhibit cytotoxic effects on various cancer cell lines. Studies have indicated that compounds with similar structural motifs can induce apoptosis and inhibit tumor growth in vitro .
Anti-inflammatory Effects : There is emerging evidence that pyrazole-based compounds possess anti-inflammatory properties. This activity is crucial for conditions characterized by chronic inflammation, such as arthritis and certain metabolic disorders. The mechanism often involves the modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Screening
In a recent study, derivatives of pyrazole were synthesized and screened for antimicrobial activity using the well diffusion method. The results indicated that compounds with similar structures to 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile exhibited zones of inhibition ranging from moderate to strong against various bacterial strains (Table 2) .
Table 2: Antimicrobial Activity Results
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 20 |
| Compound B | S. aureus | 25 |
| Compound C | P. mirabilis | 15 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
